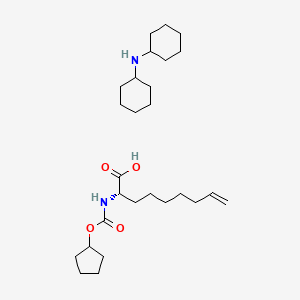
N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid is a complex organic compound that features both amine and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid typically involves multi-step organic reactions. The starting materials might include cyclohexylamine and cyclopentyl chloroformate, which undergo a series of reactions such as amide formation, esterification, and alkene addition. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, high-pressure systems, and advanced purification techniques like chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions might involve varying temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid can be used as a building block for synthesizing more complex molecules
Biology
In biology, this compound might be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe for understanding biochemical pathways or as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound might exhibit pharmacological activity, making them candidates for drug discovery and development. Their potential therapeutic effects could be explored in areas like anti-inflammatory, anti-cancer, or antimicrobial treatments.
Industry
In industry, this compound could be used in the production of polymers, coatings, or other advanced materials. Its chemical properties might enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid might include other cyclohexylamines, cyclopentyl esters, or non-enoic acids. Examples include:
- Cyclohexylamine
- Cyclopentyl chloroformate
- Non-8-enoic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
Propriétés
Formule moléculaire |
C27H48N2O4 |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
InChI |
InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2/t13-;/m0./s1 |
Clé InChI |
RCRARTOEPONMHA-ZOWNYOTGSA-N |
SMILES isomérique |
C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


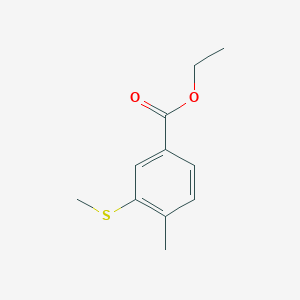
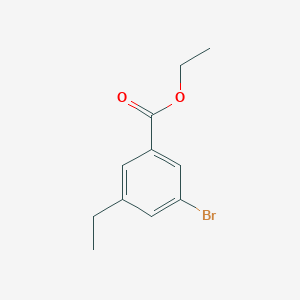
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
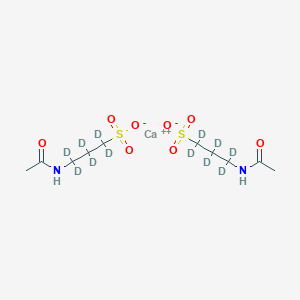
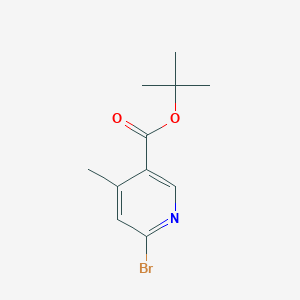
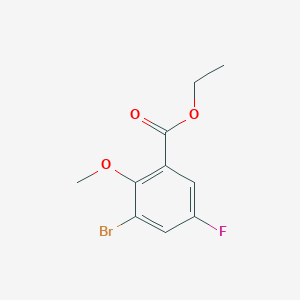
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)


![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)

